

Myristoyl Chloride: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Myristoyl chloride

Cat. No.: B046950

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For immediate reference, the CAS number for **myristoyl chloride** is 112-64-1, and its molecular weight is approximately 246.81 g/mol ^[1] This guide provides an in-depth overview of **myristoyl chloride**, tailored for researchers, scientists, and professionals in drug development. It covers the compound's physicochemical properties, synthesis, reactivity, and its significant role in biological systems, particularly in the context of protein N-myristoylation.

Physicochemical Properties

Myristoyl chloride, also known as tetradecanoyl chloride, is a reactive acyl chloride derived from myristic acid.^[2] It is a colorless to light yellow, oily liquid with a pungent odor.^{[2][3]} Its high reactivity, particularly towards nucleophiles like water, alcohols, and amines, makes it a versatile reagent in organic synthesis.^{[2][4]}

A summary of its key quantitative properties is presented in the table below for easy reference.

Property	Value	Reference
CAS Number	112-64-1	[2]
Molecular Formula	C ₁₄ H ₂₇ ClO	[5]
Molecular Weight	246.82 g/mol	[5][6]
Density	0.908 g/mL at 25 °C	[5][6]
Melting Point	-1 °C	[3][5][6]
Boiling Point	250 °C at 100 mmHg	[3][5][6]
Flash Point	>110 °C (>230 °F)	[3]
Refractive Index	n ₂₀ /D 1.449	[2][5][6]
Water Solubility	Decomposes	[2][5]

Experimental Protocols

Synthesis of Myristoyl Chloride from Myristic Acid

This protocol describes the synthesis of **myristoyl chloride** from myristic acid using thionyl chloride as the chlorinating agent.

Materials:

- Myristic acid
- Thionyl chloride (SOCl₂)
- N,N-dimethylformamide (DMF) (catalyst)
- Anhydrous reaction vessel and condenser
- Ice bath
- Heating mantle
- Vacuum distillation apparatus

Procedure:

- In a fume hood, dissolve myristic acid (e.g., 1 g, 4.38 mmol) in freshly distilled thionyl chloride (e.g., 5 mL) in a reaction vessel equipped with a condenser and a magnetic stirrer, under an inert atmosphere.
- Cool the mixture in an ice bath to -5 °C.
- Add a catalytic amount of DMF (e.g., 2 drops) to the reaction mixture.
- Remove the ice bath and allow the mixture to stir at room temperature for 20 minutes.
- Heat the reaction mixture to 70 °C and maintain this temperature for 4 hours.
- After the reaction is complete, remove the excess thionyl chloride and other low-boiling impurities by vacuum distillation.
- Collect the fraction corresponding to **myristoyl chloride**. A typical reported yield is around 98.1% with a purity of approximately 98.8%.

Synthesis of N-Benzylmyristamide (Amide Formation)

This protocol provides a general method for the acylation of a primary amine (benzylamine) with **myristoyl chloride**, a reaction commonly known as the Schotten-Baumann reaction.

Materials:

- **Myristoyl chloride**
- Benzylamine
- Anhydrous dichloromethane (DCM) or other aprotic solvent
- A suitable non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIEA))
- Separatory funnel
- Standard glassware for reaction and workup

Procedure:

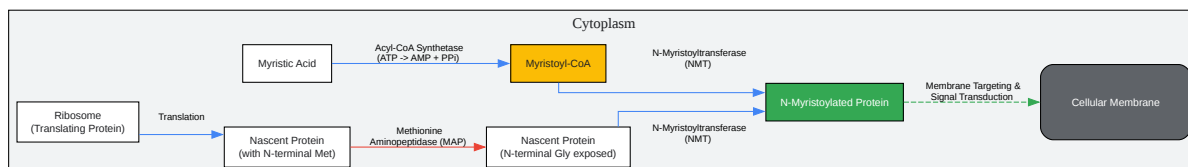
- In a fume hood, dissolve benzylamine (1.0 equivalent) and a base (1.1 equivalents) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Dissolve **myristoyl chloride** (1.05 equivalents) in anhydrous DCM and add it to the addition funnel.
- Add the **myristoyl chloride** solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylmyristamide.
- The product can be further purified by recrystallization or column chromatography.

Biological Significance: Protein N-Myristoylation

Myristoyl chloride is a laboratory surrogate for myristoyl-CoA, the activated form of myristic acid used in the crucial post-translational modification known as N-myristoylation. This process involves the covalent attachment of a myristoyl group to the N-terminal glycine residue of a wide range of eukaryotic and viral proteins.^[7] This lipid modification is critical for mediating protein-membrane interactions and protein-protein interactions, thereby playing a fundamental role in various signal transduction pathways.^[7]

N-Myristoylation Signaling Pathway

The following diagram illustrates the general pathway of co-translational N-myristoylation.

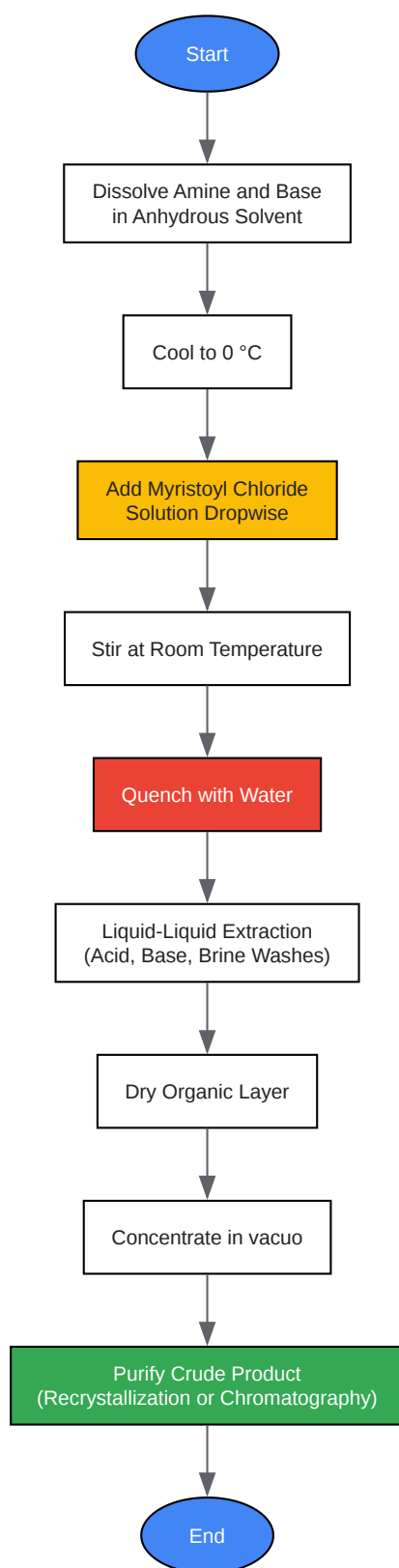


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Caption: Co-translational N-myristoylation pathway.

Experimental Workflows

The following diagram illustrates a generalized workflow for the synthesis and purification of an amide from **myristoyl chloride**, as detailed in the experimental protocol.



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Caption: General workflow for amide synthesis using **myristoyl chloride**.

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